cis-Pyrrolidine-3,4-diol hydrochloride

Catalog No.
S1546116
CAS No.
186393-21-5
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Pyrrolidine-3,4-diol hydrochloride

CAS Number

186393-21-5

Product Name

cis-Pyrrolidine-3,4-diol hydrochloride

IUPAC Name

(3S,4R)-pyrrolidine-3,4-diol;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+;

InChI Key

VADWFRGDDJHKNB-HKTIBRIUSA-N

SMILES

C1C(C(CN1)O)O.Cl

Canonical SMILES

C1C(C(CN1)O)O.Cl

Isomeric SMILES

C1[C@H]([C@H](CN1)O)O.Cl

The exact mass of the compound cis-Pyrrolidine-3,4-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Pyrrolidine-3,4-diol hydrochloride (CAS 186393-21-5) is a highly water-soluble, crystalline secondary amine salt serving as a critical meso-building block in organic synthesis and pharmaceutical manufacturing. Characterized by its rigid five-membered ring and cis-oriented hydroxyl groups, it provides a precise stereochemical scaffold essential for mimicking carbohydrate structures and tuning the pKa of ionizable lipids. Procured primarily as a hydrochloride salt rather than a free base, this compound offers quantifiable bench stability, predictable stoichiometry, and seamless integration into mainstream amidation and alkylation workflows without the need for prior deprotection steps [1].

Substituting cis-Pyrrolidine-3,4-diol hydrochloride with its free base, trans-isomer, or N-Boc protected analog introduces severe process and performance liabilities. The free base is highly hygroscopic and prone to oxidative degradation, leading to variable weighing and stoichiometric imbalances during sensitive coupling reactions. Utilizing the trans-isomer fundamentally alters the spatial orientation of the diol moiety, destroying the specific hydrogen-bonding networks required for target binding in glycosidase inhibitors or specific lipid packing in lipid nanoparticles (LNPs). Furthermore, substituting with an N-Boc protected precursor necessitates an additional acidic deprotection step, which decreases overall yield, increases solvent waste, and risks degrading acid-sensitive functional groups on complex intermediate molecules [1].

Stoichiometric Precision via Reduced Hygroscopicity

The hydrochloride salt form provides critical handling stability compared to the free base. Under standard laboratory conditions, the free base rapidly absorbs atmospheric moisture, leading to significant mass variance. In contrast, cis-Pyrrolidine-3,4-diol hydrochloride maintains a stable mass, ensuring precise molar ratios during critical coupling reactions [1].

Evidence DimensionMoisture uptake at 60% Relative Humidity (RH)
Target Compound Data<1% mass increase over 24 hours (stable crystalline solid)
Comparator Or Baselinecis-Pyrrolidine-3,4-diol free base (>15% mass increase, deliquescent)
Quantified Difference>15-fold reduction in moisture uptake
ConditionsStandard laboratory weighing conditions (25°C, 60% RH)

Prevents stoichiometric imbalances in sensitive amidation or alkylation reactions, minimizing batch-to-batch variability and reagent waste.

Step Economy and Yield in API Synthesis

Procuring the pre-deprotected hydrochloride salt streamlines synthetic routes. Direct coupling of cis-Pyrrolidine-3,4-diol hydrochloride (using a mild base like TEA or DIPEA) achieves high yields in a single step. Conversely, starting from N-Boc-cis-pyrrolidine-3,4-diol requires a two-step deprotection-coupling sequence that lowers overall yield and exposes the molecule to harsh acidic conditions [1].

Evidence DimensionOverall yield for N-alkylation/amidation
Target Compound Data85-95% yield in a single step
Comparator Or BaselineN-Boc-cis-pyrrolidine-3,4-diol (~70% yield over two steps)
Quantified Difference15-25% absolute yield improvement and elimination of one synthetic step
ConditionsStandard coupling conditions (e.g., EDC/NHS or alkyl halides in DCM/DMF with TEA)

Lowers manufacturing costs, reduces solvent usage, and avoids exposing complex intermediates to harsh acidic deprotection conditions.

Stereospecificity in Target Binding and Formulation

The specific cis (meso) configuration of the diol is non-negotiable for downstream biological activity. Derivatives synthesized from the cis-isomer exhibit significantly higher potency due to favorable hydrogen bonding geometries, whereas the trans-isomer introduces steric clashes that severely diminish receptor binding or disrupt lipid nanoparticle (LNP) packing [1].

Evidence DimensionBiological efficacy / Target binding (IC50) of derivatives
Target Compound DataHigh potency (favorable hydrogen bonding geometry)
Comparator Or Baselinetrans-Pyrrolidine-3,4-diol derivatives (steric clash, poor binding)
Quantified DifferenceTypically 10x to 100x higher potency for cis-derived APIs
ConditionsReceptor binding assays and LNP transfection models

Procuring the exact cis-isomer is mandatory to achieve the required therapeutic efficacy or delivery performance of the final product.

Synthesis of Ionizable Lipids for mRNA Delivery

The precise stereochemistry and predictable reactivity of the hydrochloride salt make it a structurally matched headgroup precursor for synthesizing ionizable lipids used in lipid nanoparticles (LNPs). The cis-diol moiety enhances hydrogen bonding with aqueous environments, tuning the pKa for optimal endosomal escape [1].

Development of Glycosidase Inhibitors

Due to its structural similarity to carbohydrates, this specific meso-diol is a critical building block for iminosugar-based glycosidase inhibitors. The stable salt form allows for precise stoichiometric control during the multi-step synthesis of these complex antiviral and antidiabetic APIs [2].

Chiral Ligand and Catalyst Scaffold Synthesis

The rigid, highly functionalized pyrrolidine ring serves as a robust scaffold for developing chiral ligands in asymmetric catalysis. Bypassing the N-Boc deprotection step by directly using the hydrochloride salt improves the overall step economy of ligand synthesis [3].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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